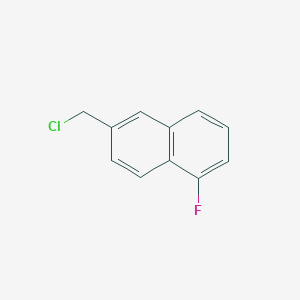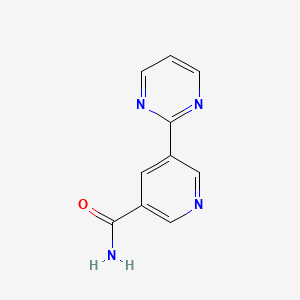
3-Chloro-8-methoxyquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-8-methoxyquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a quinoline ring substituted with a chlorine atom at the 3rd position and a methoxy group at the 8th position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-8-methoxyquinoline typically involves the chlorination of 8-methoxyquinoline. One common method is the reaction of 8-methoxyquinoline with phosphorus oxychloride (POCl3) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions to achieve the desired chlorinated product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques.
化学反应分析
Types of Reactions: 3-Chloro-8-methoxyquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 3rd position can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form quinoline derivatives with different functional groups.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiourea are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Major Products Formed:
- Substituted quinolines with various functional groups depending on the nucleophile used.
- Oxidized quinoline derivatives with aldehyde or carboxylic acid groups.
- Reduced tetrahydroquinoline derivatives.
科学研究应用
3-Chloro-8-methoxyquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-Chloro-8-methoxyquinoline involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. It can also interact with DNA, leading to the disruption of cellular processes. The exact molecular pathways involved depend on the specific biological context and the target organism.
相似化合物的比较
3-Chloroquinoline: Lacks the methoxy group at the 8th position, resulting in different chemical properties and biological activities.
8-Methoxyquinoline: Lacks the chlorine atom at the 3rd position, leading to variations in reactivity and applications.
3-Fluoro-8-methoxyquinoline: Substitution of chlorine with fluorine alters the compound’s electronic properties and biological interactions.
Uniqueness: 3-Chloro-8-methoxyquinoline is unique due to the presence of both chlorine and methoxy substituents, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C10H8ClNO |
|---|---|
分子量 |
193.63 g/mol |
IUPAC 名称 |
3-chloro-8-methoxyquinoline |
InChI |
InChI=1S/C10H8ClNO/c1-13-9-4-2-3-7-5-8(11)6-12-10(7)9/h2-6H,1H3 |
InChI 键 |
LKUYYPIALQJFEW-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC2=CC(=CN=C21)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4H-furo[3,2-b]indol-2-yl)ethanone](/img/structure/B11902132.png)



![(7S,8R)-Methyl 8-amino-1,4-dioxaspiro[4.4]nonane-7-carboxylate](/img/structure/B11902160.png)
![2,6-dimethyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11902168.png)

![[2,3'-Bipyridine]-5'-carboxamide](/img/structure/B11902176.png)

![7-Methyl-1,4-diazaspiro[5.5]undecane-2,5-dione](/img/structure/B11902189.png)



![7-Chloro-5-ethyl-2-methyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11902239.png)
